molecular formula C13H25ClN2O2 B2885250 Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride CAS No. 2361644-63-3

Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride

Cat. No.: B2885250
CAS No.: 2361644-63-3
M. Wt: 276.81
InChI Key: AXONUZBMIDETFA-UHFFFAOYSA-N
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Description

Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a 5-azaspiro[3.4]octane core. The tert-butyl carbamate group at position 5 and the aminomethyl substituent at position 7, coupled with a hydrochloride counterion, define its chemical and physical properties. Its spirocyclic architecture enhances conformational rigidity, which can improve target binding specificity and metabolic stability compared to linear analogs .

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-10(8-14)7-13(15)5-4-6-13;/h10H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXONUZBMIDETFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the formation of the desired spirocyclic structure. Common synthetic routes include the use of tert-butyl esters and azaspiro compounds, which undergo a series of reactions such as nucleophilic substitution and cyclization under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Spirocyclic Compounds

Compound Name Molecular Formula CAS Number Spiro Ring System Substituents Molecular Weight (g/mol) Key Features
This compound C₁₃H₂₅ClN₂O₂ Not explicitly provided 5-azaspiro[3.4]octane -NH₂CH₂ (aminomethyl), -Boc (tert-butyl carbamate), HCl ~308.8 (estimated) Rigid spiro core, hydrochloride salt enhances solubility
Tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate C₁₄H₂₄N₂O₂ 351369-07-8 5-azaspiro[2.4]heptane -CH₂NHBoc (carbamate-protected aminomethyl) 268.35 Smaller spiro ring ([2.4]heptane) reduces steric bulk; carbamate protection limits reactivity
Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate C₁₄H₂₀N₂O₃ Not explicitly provided 5-azaspiro[3.4]octane -CN (cyano), -C=O (oxo) 264.33 Electron-withdrawing groups (cyano, oxo) alter reactivity; potential for nucleophilic addition
Tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate C₂₄H₄₂N₄O₈ 1630906-60-3 2,5-diazaspiro[3.4]octane -Boc, hemioxalate salt 514.62 Additional nitrogen enhances hydrogen-bonding capacity; hemioxalate salt modifies crystallinity
Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate C₁₅H₂₅NO₅ 2920426-94-2 2-oxa-7-azaspiro[3.4]octane -CH₂OH (hydroxymethyl), -CH₃ (methyl) ~299.37 Ether oxygen introduces polarity; hydroxymethyl enables derivatization

Key Differences and Implications

Spiro Ring Size and Rigidity: The 5-azaspiro[3.4]octane core in the target compound provides a larger, more rigid scaffold compared to 5-azaspiro[2.4]heptane derivatives (e.g., CAS 351369-07-8), which may influence binding pocket compatibility in biological targets .

Functional Group Variations: The aminomethyl group in the target compound offers a primary amine for conjugation or salt formation, whereas cyano (CAS 1416013-81-4) or oxo substituents (e.g., CAS 2920426-94-2) impart distinct electronic effects, altering reactivity in synthetic pathways . Hydrochloride salt formation in the target compound enhances aqueous solubility compared to neutral or carbamate-protected analogs (e.g., CAS 351369-07-8), which is critical for bioavailability in drug development .

Synthetic Utility :

  • Compounds with hydroxymethyl (CAS 2920426-94-2) or carbamate-protected amines (e.g., CAS 1363382-98-2) serve as intermediates for further functionalization, whereas the target compound’s free amine allows direct incorporation into peptidomimetics or covalent inhibitors .

Biological Activity

Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 1330765-27-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The azaspiro structure may confer unique properties that enhance its binding affinity and selectivity towards specific targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Antiviral Effects : Some derivatives have shown efficacy against viruses such as Ebola and Marburg by inhibiting viral entry into host cells .
  • Cytotoxicity : Studies on related compounds have revealed varying degrees of cytotoxicity, which is crucial for assessing their therapeutic window .

Table 1: Biological Activity Summary

Compound NameActivityEC50 (μM)Selectivity Index (SI)
Compound AAntiviral (Ebola)0.09 ± 0.04299
Compound BCytotoxicityCC50 = 38.9-
This compoundTBD (To Be Determined)TBDTBD

Study Insights

  • Antiviral Activity : In vitro studies have shown that structurally similar compounds can inhibit viral replication effectively. For instance, certain aminomethyl derivatives demonstrated significant antiviral activity against filoviruses, suggesting that modifications to the azaspiro backbone could enhance efficacy .
  • Cytotoxicity Assessments : The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), is an essential metric for evaluating the safety profile of these compounds. High SI values indicate a favorable therapeutic index .
  • Metabolic Stability : Research has indicated that certain modifications can improve metabolic stability in plasma and liver microsomes, which is critical for the development of therapeutic agents .

Q & A

Q. What is the structural significance of the tert-butyl group in this compound?

The tert-butyl group acts as a sterically bulky protecting group, shielding the amine during synthesis to prevent undesired side reactions. Its lipophilic nature improves solubility in organic solvents, facilitating purification via chromatography or recrystallization. Structural analogs demonstrate that this group stabilizes intermediates and influences conformational rigidity, critical for maintaining stereochemical integrity .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

  • Cyclization : Formation of the azaspiro core using ring-closing metathesis or intramolecular nucleophilic substitution.
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or alkylation of a secondary amine precursor.
  • Protection/Deprotection : Sequential use of tert-butyloxycarbonyl (Boc) protection, followed by HCl-mediated deprotection to yield the hydrochloride salt. Key purification steps include silica gel chromatography and recrystallization from ethanol/water mixtures .

Q. How is the compound characterized post-synthesis?

  • NMR Spectroscopy : 1H/13C NMR confirms connectivity and stereochemistry, with NOESY/ROESY resolving spatial arrangements.
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • X-ray Crystallography : Definitive for absolute configuration determination, though this requires high-quality crystals .

Advanced Research Questions

Q. How can reaction yields be optimized for the aminomethylation step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
  • Catalysis : Palladium-mediated cross-coupling or enzyme-assisted reactions improve regioselectivity.
  • Temperature Control : Low temperatures (-70°C to 0°C) minimize side reactions, as seen in analogous spirocyclic syntheses .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

  • Isotopic Labeling : 15N/13C labeling clarifies ambiguous signals in crowded spectra.
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data.
  • Impurity Profiling : LC-MS identifies byproducts from incomplete Boc deprotection or racemization .

Q. How does the spirocyclic framework influence biological activity?

The rigid azaspiro core restricts conformational flexibility, enhancing binding affinity to target proteins (e.g., GPCRs or enzymes). Analogous compounds exhibit improved metabolic stability and selectivity, as demonstrated in dopamine receptor modulation studies. Structure-activity relationship (SAR) analyses suggest the aminomethyl group enhances hydrogen bonding with catalytic residues .

Q. What methods mitigate racemization during synthesis?

  • Asymmetric Catalysis : Chiral ligands (e.g., BINOL) induce enantioselectivity in key steps.
  • Low-Temperature Reactions : Minimize thermal epimerization of stereocenters.
  • Chiral HPLC : Post-synthetic resolution ensures enantiomeric excess >99% .

Data Analysis and Contradictions

Q. How should conflicting biological assay results (e.g., IC50 variability) be addressed?

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity.
  • Buffer Optimization : Adjust pH/salt concentrations to mimic physiological conditions.
  • Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. Why might crystallization attempts fail, and how can this be resolved?

  • Crystal Nucleation Issues : Seed with microcrystals of analogous compounds.
  • Solvent System Refinement : Use mixed solvents (e.g., hexane/ethyl acetate) for gradual supersaturation.
  • Additives : Small molecules (e.g., co-crystallants) stabilize lattice formation .

Applications in Drug Development

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetics?

  • Hepatic Microsomes : Assess metabolic stability and cytochrome P450 interactions.
  • Caco-2 Monolayers : Predict intestinal permeability and efflux transporter effects.
  • Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction for dose optimization .

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